molecular formula C14H18ClN5S B5154720 4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B5154720
M. Wt: 323.8 g/mol
InChI Key: XSMKEPLORIUXEQ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione is a chemical compound with a complex structure that includes a triazole ring, a chlorophenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Methylpiperazine Moiety: This is usually done through a nucleophilic substitution reaction where the methylpiperazine group is attached to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

4-(4-chlorophenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5S/c1-18-6-8-19(9-7-18)10-13-16-17-14(21)20(13)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMKEPLORIUXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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